molecular formula C15H11NOS2 B187514 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone CAS No. 13944-95-1

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone

Cat. No.: B187514
CAS No.: 13944-95-1
M. Wt: 285.4 g/mol
InChI Key: YYFVNSLIEHKDBT-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of 2-mercaptobenzothiazole with an appropriate phenacyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone involves its interaction with specific molecular targets. For example, in its role as an anticonvulsant, the compound may interact with voltage-gated sodium channels, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and reducing neuronal excitability. Molecular docking studies have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Similar structure with acetohydrazide group.

    2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Contains a hydroxyphenyl and nitro group.

    2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Contains a hydroxyphenyl and cyano group

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone is unique due to its specific combination of the benzothiazole ring and phenylethanone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS2/c17-13(11-6-2-1-3-7-11)10-18-15-16-12-8-4-5-9-14(12)19-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFVNSLIEHKDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294946
Record name 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
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Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13944-95-1
Record name 2-(2-Benzothiazolylthio)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13944-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 98878
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Record name NSC98878
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98878
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Record name 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BENZOTHIAZOL-2-YLSULFANYL)-1-PHENYL-ETHANONE
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